Dde-leu-OL

Descripción

BenchChem offers high-quality Dde-leu-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dde-leu-OL including the price, delivery time, and more detailed information at info@benchchem.com.

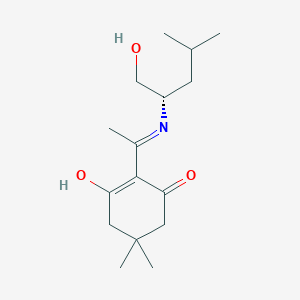

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-2-[N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3/c1-10(2)6-12(9-18)17-11(3)15-13(19)7-16(4,5)8-14(15)20/h10,12,18-19H,6-9H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNKRZHGPPOPQU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Core Structure and Chemical Identity

An In-depth Technical Guide to Dde-leu-OL

This guide provides a comprehensive overview of N-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-leucinol, commonly abbreviated as Dde-leu-OL. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the molecule's structure, physicochemical properties, relevant experimental protocols, and its role in synthetic workflows.

Dde-leu-OL is a derivative of the amino acid L-leucine. Structurally, it consists of L-leucinol (the alcohol form of leucine where the carboxylic acid is reduced to a primary alcohol) in which the primary amine is protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is a well-established protecting group in peptide chemistry, known for its unique deprotection conditions which allow for orthogonal synthesis strategies.[1]

The IUPAC name for Dde-leu-OL is (2S)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino]-4-methylpentan-1-ol.[2] Its molecular formula is C16H27NO3.[2][3]

Physicochemical Properties

The following table summarizes the key quantitative data and physicochemical properties of Dde-leu-OL. These properties are primarily computed values sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C16H27NO3 | [2][3] |

| Molecular Weight | 281.39 g/mol | [2][3] |

| Exact Mass | 281.19909372 Da | [2] |

| IUPAC Name | (2S)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino]-4-methylpentan-1-ol | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

| XLogP3 (Computed) | 2.1 | [2] |

| Topological Polar Surface Area | 69.9 Ų | [2] |

Role in Synthetic Chemistry

The primary application of Dde-protected building blocks like Dde-leu-OL is in solid-phase peptide synthesis (SPPS). The Dde group is an orthogonal protecting group, meaning it can be removed under conditions that do not affect other common protecting groups like Fmoc (removed by piperidine) or Boc and tBu (removed by strong acid).[4] This orthogonality is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, and for site-specific modifications.

The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA). It is, however, selectively cleaved by dilute solutions of hydrazine.

Below is a logical workflow illustrating the use of a Dde-protected building block in an orthogonal solid-phase peptide synthesis strategy.

Experimental Protocols

While a specific protocol for the synthesis of Dde-leu-OL is not detailed in the surveyed literature, a general procedure can be inferred from protocols for Dde protection of other primary amines. The most critical and well-documented protocol is the selective removal of the Dde group.

On-Resin Dde Protection of a Primary Amine (General Protocol)

This protocol describes how a Dde group can be added to a free primary amine on a solid support, a key step in preparing custom Dde-protected building blocks during synthesis.

-

Resin Preparation: Swell the resin containing the free primary amine (e.g., after Fmoc-deprotection of a lysine side chain) in Dimethylformamide (DMF).

-

Protection Reaction: Prepare a solution of 2-acetyldimedone (Dde-OH) in DMF (e.g., 10 equivalents relative to the amine). Add this solution to the resin.[5]

-

Reaction Time: Agitate the mixture at room temperature for 60 minutes.[5]

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (e.g., 3 times) to remove excess reagents.[5] The resin now carries the Dde-protected amine and is ready for the next step in the synthesis.

Selective Deprotection of the Dde Group (Hydrazine Method)

This is the standard protocol for removing the Dde group to unmask the primary amine for subsequent modification.[6][7]

-

Resin Preparation: The peptidyl-resin containing the Dde group is placed in a suitable reaction vessel. If the N-terminus is Fmoc-protected, it should remain intact.

-

Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[7]

-

Deprotection Reaction: Add the 2% hydrazine/DMF solution to the resin (e.g., 25 mL per gram of resin).

-

Incubation: Stopper the vessel and allow it to stand at room temperature. The reaction is very rapid, often requiring only a few minutes. A typical protocol involves treating the resin for 3 minutes.[7]

-

Repeat Treatment: Filter the resin and repeat the hydrazine treatment two more times to ensure complete deprotection.[7]

-

Washing: Wash the resin thoroughly with DMF to remove the cleaved Dde-hydrazine adduct and any remaining reagent.[7] The newly exposed primary amine is now available for further reaction.

The progress of the deprotection can be monitored by spectrophotometry, as the indazole by-product absorbs strongly at 290 nm.

Analytical Characterization

Characterization of Dde-leu-OL and peptides containing this moiety would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: 1H and 13C NMR would be used to confirm the covalent structure, verifying the presence of signals corresponding to the leucinol backbone and the characteristic peaks of the Dde group (e.g., the gem-dimethyl groups and the vinyl proton).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching the theoretical value of its molecular formula.[8][9] During peptide sequencing by tandem MS (MS/MS), the mass of the Dde-leu-OL residue would be accounted for in the fragmentation analysis.[10]

The following diagram outlines a general workflow for the characterization of a synthesized molecule like Dde-leu-OL.

References

- 1. nbinno.com [nbinno.com]

- 2. Dde-leu-OL | C16H27NO3 | CID 136269311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. “Proteotyping”: Population Proteomics of Human Leukocytes Using Top Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Mass Spectrometry Data for Nucleolar Proteomics Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Dde-leu-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde-leu-OL, with the IUPAC name N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-leucinol, is a chiral amino alcohol derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery. The incorporation of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group on the amino functionality of L-leucinol provides a versatile building block for the synthesis of complex molecules. The Dde group is known for its orthogonality to other common protecting groups used in peptide synthesis, such as Fmoc and Boc, as it can be selectively cleaved under mild conditions using hydrazine. This unique property allows for site-specific modifications of peptides and other biomolecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and relevant experimental workflows for Dde-leu-OL.

Chemical Properties of Dde-leu-OL

The fundamental chemical and physical properties of Dde-leu-OL are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | 3-hydroxy-2-[N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | [1] |

| Synonyms | Dde-L-Leu-ol, Nα-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-leucinol | [1] |

| Molecular Formula | C₁₆H₂₇NO₃ | [1][2] |

| Molecular Weight | 281.39 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 81-88 °C | [3] |

| Boiling Point | Not available | |

| Optical Rotation | [α]D20 = -59 ± 2º (c=1 in MeOH) | [3] |

| CAS Number | 1263045-95-9 | [3] |

Solubility Profile

| Solvent | Estimated Solubility | Reference for Analogue |

| Water | Sparingly soluble | [4] |

| Methanol | High | [5] |

| Ethanol | High | [5] |

| Dimethylformamide (DMF) | Soluble | [4] |

| Dimethyl sulfoxide (DMSO) | Soluble | [4] |

| Acetonitrile | Low | [5] |

| Ethyl Acetate | Moderate | [5] |

| Acetone | Moderate | [5] |

Synthesis and Deprotection of Dde-leu-OL

The synthesis of Dde-leu-OL involves the protection of the primary amine of L-leucinol with a Dde group. This is typically achieved by reacting L-leucinol with 2-acetyldimedone. The Dde protecting group can be subsequently removed (deprotection) to liberate the free amine, a crucial step in multi-step synthetic sequences.

Experimental Protocols

Protocol 1: Synthesis of Dde-leu-OL

This protocol is a general procedure based on the known reactivity of primary amines with 2-acetyldimedone to form Dde-protected amines.

Materials:

-

L-leucinol

-

2-Acetyldimedone (1.05 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for reaction, work-up, and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolve L-leucinol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add 1.05 equivalents of 2-acetyldimedone to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting L-leucinol), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Dde-leu-OL.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Protocol 2: Deprotection of Dde-leu-OL

This protocol describes the removal of the Dde protecting group to regenerate L-leucinol.

Materials:

-

Dde-leu-OL

-

2% Hydrazine monohydrate in Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve Dde-leu-OL in 2% hydrazine monohydrate in DMF.

-

Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

-

Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent to isolate the L-leucinol.

-

Further purification, if necessary, can be performed by crystallization or chromatography.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the synthesis and deprotection of Dde-leu-OL, as well as a generalized workflow for its potential application in enzyme inhibitor screening.

References

The Dde Protecting Group: A Technical Guide to Its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool in modern synthetic chemistry, particularly in the assembly of complex peptides and other organic molecules. Its utility lies in its unique cleavage conditions, which allow for the selective deprotection of primary amines under mild conditions that are orthogonal to many other commonly used protecting groups. This technical guide provides an in-depth exploration of the mechanism of the Dde protecting group, detailed experimental protocols, and a summary of quantitative data to aid researchers in its effective application.

Core Mechanism of Dde Protection and Deprotection

The Dde group is typically introduced to a primary amine, such as the ε-amino group of lysine, through the reaction with 2-acetyldimedone. The resulting enamine is stable to a wide range of reaction conditions, including the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the acidic conditions used for the removal of the tert-butoxycarbonyl (Boc) group.[1] This orthogonality is a key advantage in complex multi-step syntheses.

The deprotection of the Dde group is most commonly achieved through a retro-Michael type reaction initiated by a nucleophile, typically hydrazine. The mechanism involves the nucleophilic attack of hydrazine on the enamine system, leading to the collapse of the protecting group and the release of the free amine. An alternative and fully orthogonal deprotection method utilizes hydroxylamine, which is particularly advantageous in syntheses where the Fmoc group is present, as hydrazine can also cleave the Fmoc group.[2][3]

Quantitative Data on Deprotection Conditions

The efficiency of Dde deprotection is influenced by several factors, including the choice of reagent, its concentration, reaction time, and the solvent. While extensive quantitative data comparing different conditions in a single study is limited, the following tables summarize typical conditions and observations extracted from various sources.

Hydrazine-Mediated Dde Deprotection

| Reagent Composition | Reaction Time | Solvent | Typical Efficacy | Reference |

| 2% Hydrazine monohydrate | 3 x 3 minutes | DMF | Effective for standard deprotection.[2] | Aapptec |

| 2% Hydrazine hydrate | 10 minutes | DMF | Used for orthogonal deprotection in peptide synthesis.[4] | Royal Society of Chemistry |

| 4% Hydrazine | 3 x 3 minutes | Not Specified | Near complete removal of the more hindered ivDde group.[5] | Biotage |

Note: Increasing hydrazine concentration can lead to side reactions, such as the cleavage of peptides at glycine residues.[2]

Hydroxylamine-Mediated Dde Deprotection

| Reagent Composition | Reaction Time | Solvent | Typical Efficacy | Reference |

| Hydroxylamine hydrochloride (1 equiv.) & Imidazole (0.75 equiv.) | 30 - 60 minutes | NMP | Selective removal in the presence of Fmoc groups.[2] | Aapptec |

Experimental Protocols

Synthesis of Fmoc-L-Lys(Dde)-OH

Materials:

-

N-α-Fmoc-N-ε-Boc-L-lysine

-

4 M HCl in dioxane

-

Ethanol

-

2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (Dde-OH)

-

N,N-diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

1 M HCl

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

-

Dichloromethane

Procedure:

-

Dissolve N-α-Fmoc-N-ε-Boc-L-lysine (1.0 eq) in 4 M HCl/dioxane and stir at room temperature for 2 hours to remove the Boc protecting group.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in ethanol, followed by the addition of Dde-OH (1.5 eq) and DIPEA (3.0 eq).

-

Heat the reaction mixture to reflux for 17 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient to yield Fmoc-L-Lys(Dde)-OH as a white solid.[6]

Dde Deprotection using Hydrazine

Materials:

-

Dde-protected peptide-resin

-

2% (v/v) Hydrazine monohydrate in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Dde-protected peptide-resin in DMF.

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF.

-

Agitate the mixture at room temperature for 3 minutes.

-

Filter the resin and repeat the hydrazine treatment two more times.

-

Wash the resin thoroughly with DMF to remove the cleaved protecting group and excess reagents.

Dde Deprotection using Hydroxylamine

Materials:

-

Dde-protected peptide-resin

-

Hydroxylamine hydrochloride

-

Imidazole

-

N-methylpyrrolidone (NMP)

-

DMF

Procedure:

-

Swell the Dde-protected peptide-resin in NMP.

-

Prepare a solution of hydroxylamine hydrochloride (1.0 eq based on Dde content) and imidazole (0.75 eq based on Dde content) in NMP.

-

Add the hydroxylamine/imidazole solution to the resin.

-

Gently shake the mixture at room temperature for 30 to 60 minutes.

-

Filter the resin and wash thoroughly with DMF.[2]

Mandatory Visualizations

Dde Protection and Deprotection Mechanisms

Caption: Reaction schemes for the protection of a primary amine with Dde and its subsequent deprotection using either hydrazine or hydroxylamine.

Experimental Workflow for Solid-Phase Peptide Synthesis with Dde

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) incorporating a Dde-protected lysine for site-specific side-chain modification.

Dde Migration: A Potential Side Reaction

A known complication associated with the Dde group is its potential to migrate from one amino group to another, particularly from the ε-amino group of a lysine residue to an unprotected α-amino group or the ε-amino group of another lysine.[7] This migration can be facilitated by the basic conditions used for Fmoc deprotection (piperidine) and can occur both intra- and intermolecularly on the solid support.[7]

Mitigation Strategies:

-

Use of a more hindered Dde analogue: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group shows increased stability and reduced tendency for migration.[2]

-

Alternative Fmoc deprotection reagents: Using a milder base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal can minimize Dde migration.[7][8]

-

Strategic placement in the peptide sequence: Careful planning of the peptide sequence can sometimes reduce the likelihood of migration.

Conclusion

The Dde protecting group is an invaluable asset in the synthesis of complex organic molecules, offering a high degree of orthogonality and enabling selective modifications. A thorough understanding of its protection and deprotection mechanisms, along with an awareness of potential side reactions like migration, is essential for its successful implementation. By carefully selecting deprotection reagents and optimizing reaction conditions, researchers can effectively leverage the unique properties of the Dde group to achieve their synthetic goals in drug discovery and other areas of chemical science.

References

- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. biotage.com [biotage.com]

- 6. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]

- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Role of Dde-Protected Amino Acids in Advancing Proteomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of proteomics, the ability to synthesize custom peptides with specific modifications is paramount for elucidating protein function, mapping signaling pathways, and developing novel therapeutics. The strategic use of orthogonal protecting groups in solid-phase peptide synthesis (SPPS) is a cornerstone of this capability. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group stands out as a versatile and powerful tool. This technical guide provides a comprehensive overview of the Dde protecting group and its derivatives, with a particular focus on Dde-leucine-alcohol (Dde-leu-OL) and its broader implications in proteomics. We will delve into the chemical properties of the Dde group, its application in the synthesis of modified peptides, and provide detailed experimental protocols for its use. Quantitative data on deprotection efficiency will be summarized, and key workflows will be visualized to provide a clear and practical understanding of its role in generating sophisticated molecular probes for proteomics research.

Introduction: The Need for Precision in Peptide Synthesis for Proteomics

Proteomics, the large-scale study of proteins, relies heavily on a variety of sophisticated analytical techniques, with mass spectrometry being a central pillar.[1][2] To probe the vast and dynamic proteome, researchers require a bespoke toolkit of molecular probes, including isotopically labeled peptides for quantitative analysis, peptides modified with affinity tags or crosslinkers to study protein-protein interactions, and branched peptides to mimic complex protein epitopes.[3]

The chemical synthesis of these custom peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). A key challenge in SPPS is the need to selectively modify specific amino acid residues within a growing peptide chain without affecting other reactive groups. This is accomplished through the use of "orthogonal" protecting groups, which can be removed under specific conditions that do not affect other protecting groups on the peptide.[4][5][6]

The Dde Protecting Group: A Tool for Orthogonal Peptide Modification

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group for primary amines, most notably the ε-amino group of lysine.[7] Its utility in SPPS stems from its unique deprotection condition: it is stable to the acidic conditions used to remove t-butyl (tBu) and Boc protecting groups and the basic conditions (piperidine) used to remove the Fmoc group, but it is selectively cleaved by dilute hydrazine.[2] This orthogonality allows for the selective deprotection of a Dde-protected amine on a fully assembled peptide that is still attached to the solid support, enabling site-specific modification.

A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address issues of Dde group migration and partial loss during prolonged synthesis.[7] While Dde is easier to remove, ivDde offers greater stability.

The building block mentioned in the topic, Dde-leu-OL , represents a leucine amino acid where the N-terminus is protected by the Dde group and the C-terminal carboxylic acid is reduced to an alcohol. While less common than Dde-protected lysine, such a building block could be used in the synthesis of peptide analogs or peptidomimetics with modified backbones, potentially influencing their therapeutic properties. However, the core utility in proteomics research lies in the Dde group itself, most commonly in the form of Fmoc-Lys(Dde)-OH, which allows for the creation of a wide array of molecular tools.

Applications in Proteomics Research

The ability to perform on-resin, site-specific modifications enabled by the Dde group is instrumental in creating sophisticated peptides for various proteomics applications:

-

Synthesis of Branched Peptides: By incorporating a Dde-protected lysine into a peptide chain, the ε-amino group can be deprotected after the main chain is synthesized, allowing for the growth of a second peptide chain from this point. This is used to create branched peptides that can serve as mimics of protein domains, scaffolds for presenting multiple antigens (Multiple Antigenic Peptides or MAPs), or to enhance the properties of antimicrobial peptides.[8][9][10]

-

Site-Specific Labeling: The Dde group is widely used for the site-specific introduction of labels. After deprotection of the Dde group, a fluorescent dye, a biotin affinity tag, or an isotopic label can be attached to the newly freed amine.[11] These labeled peptides are invaluable as probes for protein localization studies, affinity purification-mass spectrometry (AP-MS), and as internal standards for quantitative proteomics.

-

Preparation of Peptide-Drug Conjugates and Probes: The selective deprotection of a Dde-protected residue allows for the conjugation of small molecules, drugs, or crosslinkers to a specific site on a peptide. This is crucial for developing targeted therapeutics and chemical probes to study protein-protein interactions.

Quantitative Data on Deprotection Efficiency

The efficiency of Dde/ivDde removal is critical for the successful synthesis of modified peptides. Incomplete deprotection will result in a heterogeneous product that is difficult to purify. The deprotection is influenced by factors such as hydrazine concentration, reaction time, and the sequence of the peptide itself.

Below is a summary of a study optimizing the removal of the more robust ivDde group from a model peptide (a fragment of Acyl Carrier Protein, ACP) synthesized on a solid support. The extent of deprotection was estimated by comparing the peak areas of the protected and deprotected peptide in HPLC chromatograms.

| Condition ID | Hydrazine Conc. (% v/v in DMF) | Reaction Time (min) | Volume (mL) | Iterations | Estimated Deprotection Completion |

| 1 | 2% | 3 | 1.5 | 3 | ~50% |

| 2 | 2% | 3 | 2 | 3 | ~50% |

| 3 | 2% | 5 | 1.5 | 3 | Marginal increase over ~50% |

| 4 | 2% | 5 | 2 | 3 | Marginal increase over ~50% |

| 5 | 4% | 3 | 1.5 | 3 | Near complete |

| 6 | 4% | 3 | 2 | 3 | Near complete |

Data summarized from an optimization study by Biotage.[12] The study highlights that for the more stable ivDde group, a higher concentration of hydrazine (4%) was significantly more effective than the standard 2% solution.[12]

In the synthesis of a complex multi-branched peptide using Fmoc-Lys(Dde)-OH, a crude purity of 78% was achieved, demonstrating the viability of the Dde-based strategy for creating complex molecules.[9]

Experimental Protocols

The following are detailed protocols for the deprotection of Dde-protected amines and subsequent on-resin modification.

Protocol 1: Standard Dde/ivDde Removal with Hydrazine

This protocol is suitable for the removal of both Dde and ivDde protecting groups.

Reagents:

-

2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the Dde-protected peptide-resin in DMF in a suitable reaction vessel.

-

Drain the DMF.

-

Add the 2% hydrazine/DMF solution to the resin (approx. 25 mL per gram of resin).[7]

-

Agitate the mixture at room temperature for 3-10 minutes.[7]

-

Drain the hydrazine solution.

-

Repeat the hydrazine treatment (steps 3-5) two to four more times to ensure complete deprotection.[7] The progress of the deprotection can be monitored by measuring the UV absorbance of the cleavage product at 290 nm.[2]

-

Wash the resin thoroughly with DMF (5-10 times) to remove all traces of hydrazine. The resin is now ready for on-resin modification.

Caution: Hydrazine is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Hydrazine can also remove Fmoc groups, so the N-terminus of the peptide should be protected (e.g., with a Boc group) if it is to remain intact.[7]

Protocol 2: Dde Removal with Hydroxylamine (Fmoc-orthogonal)

This method is used when the N-terminal Fmoc group must be preserved during Dde deprotection.

Reagents:

-

Hydroxylamine hydrochloride

-

Imidazole

-

N-methylpyrrolidone (NMP)

-

DMF for washing

Procedure:

-

Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1.8 mM) and imidazole (1.35 mM) in a mixture of NMP and dichloromethane (DCM) (e.g., 5:1 v/v).[4]

-

Swell the Dde-protected peptide-resin in the reaction vessel.

-

Drain the solvent.

-

Add the hydroxylamine/imidazole solution to the resin.

-

Agitate the mixture at room temperature for 1-3 hours.[4][7]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-10 times). The resin is now ready for on-resin modification with the N-terminal Fmoc group intact.

Visualizing the Workflow: Signaling Pathways and Logical Relationships

The power of the Dde protecting group lies in its integration into the logical workflow of solid-phase peptide synthesis. The following diagrams, rendered in Graphviz DOT language, illustrate these processes.

Caption: Basic workflow for incorporating a Dde-protected lysine into a peptide chain during SPPS.

References

- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. technoprocur.cz [technoprocur.cz]

- 10. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 11. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

Orthogonal Protecting Groups in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of peptides, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1] Orthogonal protecting groups are a class of temporary blocking groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups on the growing peptide chain without affecting others.[1][2] This technical guide provides an in-depth overview of the core principles of orthogonal protection in solid-phase peptide synthesis (SPPS), details the most common orthogonal strategies, presents quantitative data for protecting group stability and cleavage, and offers detailed experimental protocols for key deprotection steps.

Core Principles of Orthogonal Protection

The concept of orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that are labile to different, non-interfering chemical reagents.[2] This allows for a hierarchical deprotection strategy. For instance, the temporary protecting group on the α-amino group of the incoming amino acid can be removed to allow for peptide bond formation, while the "permanent" protecting groups on the reactive side chains of the amino acids remain intact.[3] These side-chain protecting groups are then typically removed in the final step of the synthesis, along with cleavage of the peptide from the solid support.[4]

The two most widely adopted orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[4]

The Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most common approach in modern SPPS.[3][4] It is considered a truly orthogonal system.[2] The Nα-Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] The side-chain protecting groups are acid-labile, based on the tert-butyl group, and are removed during the final cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[4]

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the original method developed by Merrifield for SPPS.[4][6] This is considered a "quasi-orthogonal" system because both the Nα-Boc and the side-chain benzyl-based protecting groups are removed by acid.[7] However, their removal relies on differential acid lability. The Boc group is removed with a moderately strong acid like TFA, while the more stable benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[4][8]

Quantitative Data on Protecting Groups

The selection of an appropriate protecting group strategy depends on the specific peptide sequence, the presence of sensitive residues, and the desired final product. The following tables summarize the key characteristics and cleavage conditions of common protecting groups used in SPPS.

Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Acid-labile (e.g., Bzl, Tos) |

| Final Cleavage/Deprotection | Strong acid (e.g., TFA with scavengers) | Very strong acid (e.g., anhydrous HF) |

| Orthogonality | Fully orthogonal | Quasi-orthogonal (based on differential acid lability) |

| Advantages | Milder conditions, easier automation, suitable for acid-sensitive modifications. | Reduced peptide aggregation, suitable for base-sensitive moieties. |

| Disadvantages | Potential for side reactions like aspartimide formation and diketopiperazine formation. | Harsh final cleavage conditions requiring specialized equipment. |

Table 2: Common Orthogonal Protecting Groups and Their Cleavage Conditions

| Protecting Group | Protected Functionality | Cleavage Reagent(s) | Stability |

| Fmoc | α-Amino | 20-50% Piperidine in DMF | Acid, Hydrogenolysis |

| Boc | α-Amino, Side-chain (Lys, His) | TFA, HCl | Base, Hydrogenolysis |

| tBu | Side-chain (Ser, Thr, Tyr, Asp, Glu) | TFA, HF | Base, Hydrogenolysis |

| Trt (Trityl) | Side-chain (Cys, His, Asn, Gln) | TFA, mild acid | Base, Hydrogenolysis |

| Pbf | Side-chain (Arg) | TFA, HF | Base, Hydrogenolysis |

| Bzl (Benzyl) | Side-chain (Ser, Thr, Tyr, Asp, Glu) | HF, HBr/AcOH | Base, TFA |

| Tos (Tosyl) | Side-chain (Arg) | HF, Na/liquid NH₃ | Base, TFA |

| Alloc | α-Amino, Side-chain (Lys) | Pd(PPh₃)₄ / Scavenger | Acid, Base |

Experimental Protocols

The following are detailed methodologies for key deprotection steps in SPPS.

Protocol 1: Manual Fmoc-Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Reaction vessel for manual SPPS

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Wash the peptide-resin (e.g., 300 mg on a 0.1 mmol scale) in the reaction vessel with DMF (3 x 5 mL) to remove any residual reagents from the previous coupling step.[9]

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution (5 mL) to the resin.[9]

-

Agitate the resin suspension gently, for example, by bubbling with nitrogen gas, for an initial 3 minutes.[9]

-

Drain the deprotection solution.

-

Add a fresh aliquot of the 20% piperidine in DMF solution (5 mL) and continue the agitation for another 7-10 minutes.[9]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

-

The resin is now ready for the next amino acid coupling step.

Protocol 2: Manual Boc-Deprotection and Neutralization

This protocol outlines the removal of the Boc protecting group and the subsequent neutralization of the resulting ammonium salt.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Deprotection solution: 50% (v/v) TFA in DCM. Scavengers like 0.5% dithioethane (DTE) should be added if Cys, Met, or Trp are present.[7][10]

-

Neutralization solution: 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM

-

Reaction vessel for manual SPPS

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.[10]

-

Treat the resin with the 50% TFA in DCM solution (10 mL per gram of resin) for a pre-wash of 1-5 minutes.[10]

-

Drain the solution and add a fresh aliquot of the deprotection solution.

-

Agitate the resin suspension for 20-30 minutes at room temperature.[10]

-

Drain the deprotection solution.

-

Wash the peptide-resin with DCM (3 x 10 mL per gram of resin).[10]

-

To neutralize the N-terminal trifluoroacetate salt, wash the resin with the 10% DIEA in DCM solution (2 x 10 mL per gram of resin), with an agitation time of 2 minutes for each wash.[7]

-

Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove excess DIEA.[10]

-

The resin is now ready for the next coupling step.

Protocol 3: Final Cleavage and Deprotection in Fmoc/tBu SPPS

This protocol describes the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA), reagent grade

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)[11]

-

Cold diethyl ether

-

Centrifuge tubes

-

Lyophilizer

Procedure:

-

Place the dried peptide-resin (e.g., on a 0.1 mmol scale) into a reaction vessel.

-

Prepare the cleavage cocktail. The choice of scavengers depends on the amino acid composition of the peptide. For instance, TIS is used to scavenge carbocations generated from Trt and Pbf groups.

-

Add the cleavage cocktail to the resin (e.g., 2-5 mL).[9]

-

Agitate the mixture at room temperature for 2-4 hours. The cleavage time may need to be extended for longer peptides or those with particularly stable protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[12]

-

Centrifuge the suspension to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting group fragments.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the peptide in a suitable solvent system (e.g., water/acetonitrile) and lyophilize.

-

The crude peptide can then be purified by reverse-phase HPLC.

Protocol 4: Final Cleavage and Deprotection in Boc/Bzl SPPS using Anhydrous HF

This protocol is for the final cleavage and deprotection step in Boc/Bzl SPPS and requires specialized equipment due to the hazardous nature of anhydrous hydrogen fluoride.

Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavenger (e.g., anisole or p-cresol)[13]

-

HF cleavage apparatus (Teflon or Kel-F)[8]

-

Cold diethyl ether

-

Stirring bar

Procedure:

-

Place the dried peptide-resin and a Teflon-coated stirring bar into the HF-resistant reaction vessel.[8]

-

Add the scavenger (e.g., 1 mL of p-cresol per gram of resin).[13]

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.[10]

-

Allow the reaction mixture to warm to 0°C and stir for 1 hour.[8]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring proper trapping of the HF gas.[8]

-

Once all HF has been removed, wash the residue of resin and peptide with cold diethyl ether to remove the scavengers and cleaved protecting groups.[10]

-

Extract the peptide from the resin using a suitable solvent, such as dilute acetic acid.

-

Filter the resin and collect the peptide solution.

-

Lyophilize the solution to obtain the crude peptide, which can then be purified by HPLC.

Protocol 5: Alloc Group Deprotection on Solid Support

This protocol details the removal of the allyloxycarbonyl (Alloc) protecting group, which is orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[4][14]

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger (e.g., phenylsilane or morpholine)

-

Anhydrous dichloromethane (DCM) or DMF

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

Swell the Alloc-protected peptide-resin in anhydrous DCM or DMF in a reaction vessel under an inert atmosphere.

-

Prepare a solution of the palladium catalyst (e.g., 0.25 equivalents relative to the Alloc group) and the scavenger (e.g., 20 equivalents of phenylsilane) in the reaction solvent.

-

Add the catalyst/scavenger solution to the resin suspension.

-

Agitate the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) for the presence of a free amine.[14]

-

Once the deprotection is complete, drain the reaction mixture.

-

Wash the resin extensively with the reaction solvent, a chelating solution (e.g., 0.5% sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DCM.

-

The resin with the deprotected amino group is now ready for subsequent reactions.

Visualizing Orthogonal Strategies

Diagrams created using Graphviz (DOT language) help to visualize the logical relationships and workflows in orthogonal peptide synthesis.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Caption: Comparison of Fmoc/tBu and Boc/Bzl orthogonal strategies.

Caption: A three-dimensional orthogonal protection scheme.

Conclusion

The use of orthogonal protecting groups is a cornerstone of modern chemical peptide synthesis, enabling the efficient and reliable production of complex peptide molecules. The choice between the robust, milder Fmoc/tBu strategy and the classic, aggregation-reducing Boc/Bzl approach depends on the specific synthetic challenge. Furthermore, the availability of a wider range of mutually orthogonal protecting groups, such as Alloc, provides chemists with the flexibility to synthesize highly modified and complex peptides, including cyclic and branched structures, which are of significant interest in drug discovery and development. A thorough understanding of the principles and experimental conditions outlined in this guide is essential for any scientist working in the field of peptide research.

References

- 1. peptide.com [peptide.com]

- 2. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. peptide.com [peptide.com]

- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. rsc.org [rsc.org]

- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 14. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to the Dde Protecting Group: Stability, Lability, and Applications

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool in the arsenal of synthetic chemists, particularly in the field of peptide synthesis and modification. Its unique properties of stability under certain conditions and selective lability under others make it an invaluable asset for the construction of complex biomolecules. This technical guide provides a comprehensive overview of the Dde protecting group, focusing on its stability, methods for its removal, and the quantitative data that governs its use.

Core Concepts: Orthogonality and Application

The primary utility of the Dde group lies in its orthogonality with other commonly used protecting groups in peptide chemistry, namely the acid-labile Boc (tert-butyloxycarbonyl) group and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.[1][2] This orthogonality allows for the selective deprotection of a specific functional group without affecting others in the molecule, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties.[2][3] The Dde group is typically used to protect the ε-amino group of lysine or the side chains of other amino acids with primary amine functionalities.[3]

Stability Profile

The Dde group exhibits remarkable stability under a range of conditions commonly employed in solid-phase peptide synthesis (SPPS).

Table 1: Stability of the Dde Protecting Group under Common Synthetic Conditions

| Reagent/Condition | Concentration | Solvent | Temperature | Stability | Citation(s) |

| Piperidine | 20% | DMF | Room Temperature | Generally Stable, but migration can occur | [1][4] |

| Trifluoroacetic acid (TFA) | 95% | Dichloromethane (DCM) | Room Temperature | Stable | [1] |

| Diisopropylethylamine (DIEA) | Various | DMF/DCM | Room Temperature | Stable | [5] |

| HBTU/HOBt | Standard coupling conditions | DMF | Room Temperature | Stable | [6] |

A critical aspect of Dde's stability is its behavior in the presence of piperidine, the reagent used for Fmoc group removal. While generally stable, prolonged exposure or repeated treatments with piperidine can lead to a side reaction known as Dde migration .[7][8] This involves the transfer of the Dde group from one amino group to another within the same or a different peptide chain.[7] This phenomenon is accelerated by the basic conditions of piperidine treatment.[7]

To address the issue of migration, a more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, was developed. The ivDde group shows significantly enhanced stability towards piperidine, making it a more robust choice for long and complex peptide syntheses.[1][4]

Lability and Deprotection Methods

The selective removal of the Dde group is a key feature that allows for its widespread use. The primary method for Dde cleavage is treatment with a dilute solution of hydrazine.

Table 2: Lability of the Dde Protecting Group and Cleavage Conditions

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes | Citation(s) |

| Hydrazine monohydrate | 2% (v/v) | DMF | 3 x 3 minutes | Standard and most common method. | [1] |

| Hydrazine monohydrate | 3% (v/v) | DMF | On-resin deprotection | Used for on-resin manipulations. | [9] |

| Hydrazine | 1 M | Phosphate Buffer (pH 7.5) | t½ ≈ 1 hour | For cleavage of Dde-derived linkers in aqueous media. | [9] |

| Hydroxylamine hydrochloride / Imidazole | 1.8 mM / 1.4 mM | NMP/DCM (1:5) | 3 hours | Offers orthogonality with the Fmoc group. | [10] |

The progress of the deprotection reaction using hydrazine can be conveniently monitored spectrophotometrically by measuring the absorbance of the byproduct, a substituted indazole, at 290 nm.[1][11]

It is important to note that standard hydrazine treatment is not compatible with the Fmoc group, as hydrazine will also induce its cleavage. Therefore, when selective Dde removal is required in the context of Fmoc-based SPPS, the N-terminal amino group should be protected with a Boc group, or an alternative deprotection system such as hydroxylamine/imidazole should be employed.[3][10]

Experimental Protocols

Protection of a Primary Amine with Dde (Solution Phase)

This protocol describes a general procedure for the protection of a primary amine, such as the ε-amino group of a lysine derivative, in solution.

Materials:

-

Amino acid or peptide containing a free primary amine

-

2-acetyldimedone (Dde-OH) (1.5 equivalents)

-

Dimethylformamide (DMF) or other suitable organic solvent

-

Diisopropylethylamine (DIEA) (optional, may be required for substrates in salt form)

Procedure:

-

Dissolve the amine-containing substrate in DMF.

-

If the substrate is a salt (e.g., hydrochloride), add 1-2 equivalents of DIEA to neutralize it.

-

Add 1.5 equivalents of 2-acetyldimedone (Dde-OH) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the Dde-protected product by flash column chromatography on silica gel.

Deprotection of a Dde-Protected Amine using Hydrazine (Solid Phase)

This protocol outlines the standard method for removing the Dde group from a peptide synthesized on a solid support.

Materials:

-

Dde-protected peptide-resin

-

Hydrazine monohydrate

-

Dimethylformamide (DMF)

Procedure:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Swell the Dde-protected peptide-resin in DMF in a reaction vessel.

-

Drain the DMF and add the 2% hydrazine solution to the resin.

-

Agitate the resin suspension at room temperature for 3 minutes.

-

Drain the hydrazine solution.

-

Repeat steps 3-5 two more times.

-

Wash the resin thoroughly with DMF (3-5 times).

-

The resin is now ready for the next synthetic step or for cleavage from the support.

Spectrophotometric Monitoring of Dde Deprotection

This protocol allows for the real-time monitoring of Dde cleavage by observing the formation of the indazole byproduct.

Materials:

-

Dde-protected substrate

-

Deprotection reagent (e.g., 2% hydrazine in DMF)

-

UV-Vis spectrophotometer

-

Quartz cuvette

Procedure:

-

Prepare a solution of the Dde-protected substrate of a known concentration in the deprotection solvent.

-

Initiate the deprotection reaction by adding the deprotection reagent at time zero.

-

Immediately transfer a portion of the reaction mixture to a quartz cuvette.

-

Record the absorbance at 290 nm at regular time intervals.

-

Plot the absorbance at 290 nm versus time to obtain the kinetic profile of the deprotection reaction.

Signaling Pathways and Experimental Workflows

Dde Protection and Deprotection Cycle

Caption: The chemical cycle of Dde protection and deprotection.

Experimental Workflow for Assessing Dde Stability

References

- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

The Core of Peptide Creation: A Technical Guide to Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemical research and pharmaceutical development, enabling the routine creation of custom peptides.[1][2] Pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, or resin.[1] This approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[3][4][5]

This technical guide delves into the fundamental principles of SPPS, providing a detailed overview of the core chemical strategies, experimental procedures, and critical components involved in this powerful technique.

The Fundamental Principle: A Stepwise Assembly on a Solid Support

The essence of SPPS lies in the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.[1][4][6] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[6][7][8] The general process involves a series of repeated cycles, with each cycle adding one amino acid to the chain.[1][7][8] A typical cycle consists of four key steps: deprotection, washing, coupling, and another washing step.[8]

To prevent unwanted side reactions, the α-amino group of the incoming amino acid and any reactive side chains are protected with temporary and permanent protecting groups, respectively.[1][6][7] The choice of these protecting groups defines the two primary strategies in SPPS: Boc/Bzl and Fmoc/tBu.[9]

Core Chemistries: Boc and Fmoc Strategies

The selection of a protecting group strategy is a critical first step in planning a peptide synthesis, as it dictates the conditions for deprotection and cleavage.[2][10] The two most prevalent strategies are Boc/Bzl and Fmoc/tBu, which are distinguished by their use of different Nα-amino protecting groups.[9]

Boc/Bzl Strategy

The Boc/Bzl method utilizes tert-butoxycarbonyl (Boc) as the temporary Nα-protecting group and benzyl-based groups for semi-permanent side-chain protection.[9][10][11] The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA).[11][12] The side-chain protecting groups are more robust and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.[9]

Fmoc/tBu Strategy

The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[9] The Fmoc group is removed by treatment with a secondary amine, most commonly piperidine.[7][9] This orthogonal protection scheme allows for milder final cleavage conditions, typically using TFA, which simultaneously removes the side-chain protecting groups and cleaves the peptide from the resin.[9]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Trifluoroacetic acid (TFA) (e.g., 50% in DCM)[12] | Piperidine (e.g., 20% in DMF)[3][9] |

| Side-Chain Protection | Benzyl-based groups | tert-butyl (tBu) based groups |

| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[9][10] | Trifluoroacetic acid (TFA)[9] |

| Orthogonality | Not fully orthogonal (both groups are acid-labile)[7] | Fully orthogonal (base-labile vs. acid-labile)[10] |

The Solid Support: Resins and Linkers

The choice of resin and linker is crucial for a successful synthesis, as they determine the C-terminal functionality of the final peptide and the conditions required for its cleavage.[13][14] The resin is typically composed of polystyrene beads cross-linked with divinylbenzene, providing an insoluble yet chemically inert support.[1][15] The linker is a bifunctional molecule that connects the growing peptide chain to this solid support.[2][13]

Common Resins and Their Applications

| Resin Type | C-Terminal Functionality | Common Linker Type | Cleavage Conditions | Primary Use |

| Wang Resin | Carboxylic Acid[16][17] | p-alkoxybenzyl alcohol[18] | Strong acid (e.g., TFA)[17][18] | Fmoc synthesis of peptide acids[16] |

| 2-Chlorotrityl Resin | Carboxylic Acid[16][17] | Trityl | Very mild acid (e.g., 1-3% TFA, acetic acid)[17][18] | Fmoc synthesis of protected peptide fragments; minimizes racemization[13][17] |

| Rink Amide Resin | Amide[16][17] | Fmoc-compatible amide linker | Strong acid (e.g., TFA)[17] | Fmoc synthesis of peptide amides[16] |

| Merrifield Resin | Carboxylic Acid | Chloromethyl | Strong acid (e.g., HF)[12] | Boc synthesis of peptide acids |

| MBHA Resin | Amide | Benzhydrylamine | Strong acid (e.g., HF) | Boc synthesis of peptide amides[13] |

The SPPS Cycle: A Detailed Workflow

The synthesis of a peptide on a solid support follows a cyclical process, with each cycle resulting in the addition of a single amino acid.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are generalized protocols for the key steps in Fmoc-based solid-phase peptide synthesis. Note that specific times, equivalents, and solvents may need to be optimized based on the specific peptide sequence and scale.

Protocol 1: Resin Swelling

-

Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol synthesis) and place it into a reaction vessel.[16]

-

Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[16]

-

After swelling, drain the solvent.

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[3][16]

-

Agitate the mixture at room temperature for a specified time. A common procedure is one treatment of 5-10 minutes or two treatments of 5 and 10 minutes.[19]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[7][16]

Protocol 3: Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent in DMF.

-

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt), or uronium/phosphonium salts like HBTU, HATU, or PyBOP.[1][5][9]

-

If using a uronium/phosphonium salt, add a base such as N,N-diisopropylethylamine (DIEA) to the activation mixture.

-

Allow the amino acid to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours, or until a completion test (e.g., Kaiser test) is negative.[3][16]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[16]

Protocol 4: Cleavage and Final Deprotection

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it.

-

Prepare a cleavage cocktail. For most peptides synthesized using the Fmoc/tBu strategy, a mixture of TFA/water/triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is sufficient.[20] TIS and water act as scavengers to trap reactive cationic species generated during deprotection.[9][20]

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purify the peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][9]

Key Chemical Reactions in SPPS

The core of SPPS is built upon a few fundamental chemical transformations. The following diagram illustrates the cyclical chemical changes occurring at the N-terminus of the growing peptide chain during the Fmoc SPPS cycle.

Caption: The chemical cycle of Nα-deprotection and coupling in Fmoc SPPS.

Conclusion

Solid-Phase Peptide Synthesis is a powerful and versatile technique that has become indispensable in both academic research and the pharmaceutical industry.[3][21] Its core principles—anchoring the peptide to a solid support and employing a cycle of deprotection and coupling reactions—allow for the efficient and automated synthesis of complex peptides.[3] A thorough understanding of the underlying chemistries, including the choice of protecting group strategies, resins, linkers, and coupling reagents, is paramount for the successful synthesis of high-purity peptides for a wide range of applications, from basic biological studies to the development of novel therapeutics.

References

- 1. What is Solid-phase Peptide Synthesis? [powdersystems.com]

- 2. bachem.com [bachem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. solid phase peptide synthesis [biosyn.com]

- 7. peptide.com [peptide.com]

- 8. lifetein.com [lifetein.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 12. chempep.com [chempep.com]

- 13. biosynth.com [biosynth.com]

- 14. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.uci.edu [chem.uci.edu]

- 17. biotage.com [biotage.com]

- 18. peptide.com [peptide.com]

- 19. chempep.com [chempep.com]

- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 21. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Guide to Protecting Group Strategy in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic use of protecting groups is a cornerstone of success, particularly in the construction of complex molecules and the development of new pharmaceuticals. This technical guide provides an in-depth exploration of the core principles of protecting group strategy, offering a practical resource for researchers, scientists, and professionals in drug development. By temporarily masking the reactivity of specific functional groups, chemists can orchestrate multi-step syntheses with precision, avoiding unwanted side reactions and achieving desired chemical transformations.

Core Principles of Protecting Group Strategy

The selection and application of protecting groups are governed by a set of fundamental principles aimed at maximizing synthetic efficiency. A protecting group must be easily and selectively introduced onto a functional group in high yield. It must be stable to a wide range of reaction conditions planned for subsequent steps and be selectively removed in high yield under conditions that do not affect other functional groups or protecting groups within the molecule.

The concept of orthogonality is paramount in multi-step synthesis. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one group while others remain intact. This strategy is crucial for the synthesis of complex molecules with multiple reactive sites that require sequential modification.

Protecting Groups for Common Functional Groups

The choice of a protecting group is dictated by the nature of the functional group to be protected and the reaction conditions to which the molecule will be exposed. Below is a summary of commonly used protecting groups for alcohols, amines, carbonyls, and carboxylic acids.

Table 1: Stability of Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidative Conditions | Stable to Reductive Conditions | Cleavage Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | Labile | Stable | Stable | Stable | F⁻ (e.g., TBAF), mild acid |

| Benzyl ether | Bn | Stable | Stable | Labile | Labile | H₂/Pd, Na/NH₃ |

| Methoxymethyl ether | MOM | Labile | Stable | Stable | Stable | Mild H⁺ |

| p-Methoxybenzyl ether | PMB | Labile | Stable | Labile | Stable | Oxidative (DDQ, CAN), strong H⁺ |

| Tetrahydropyranyl ether | THP | Labile | Stable | Stable | Stable | Mild H⁺ |

Table 2: Stability of Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidative Conditions | Stable to Reductive Conditions | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Labile | Stable | Stable | Stable | Strong H⁺ (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable | Labile | Stable | Stable | Base (e.g., piperidine) |

| Benzyloxycarbonyl | Cbz (Z) | Stable | Stable | Stable | Labile | H₂/Pd, HBr/AcOH |

| Benzyl | Bn | Stable | Stable | Labile | Labile | H₂/Pd |

Table 3: Stability of Common Protecting Groups for Carbonyls (Aldehydes & Ketones)

| Protecting Group | Formation Reagents | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidative Conditions | Stable to Reductive Conditions | Cleavage Conditions |

| Acetal/Ketal | Diol, H⁺ | Labile | Stable | Stable | Stable | H⁺ |

| Dithiane | 1,3-Propanedithiol, Lewis Acid | Stable | Stable | Labile | Stable | Hg²⁺ salts, oxidative |

Table 4: Stability of Common Protecting Groups for Carboxylic Acids

| Protecting Group | Formation Reagents | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidative Conditions | Stable to Reductive Conditions | Cleavage Conditions |

| Methyl ester | MeOH, H⁺ | Stable | Labile | Stable | Stable | Base (saponification), strong H⁺ |

| Benzyl ester | Benzyl alcohol, H⁺ or base | Stable | Stable | Stable | Labile | H₂/Pd |

| tert-Butyl ester | Isobutylene, H⁺ | Labile | Stable | Stable | Stable | Strong H⁺ (e.g., TFA) |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of protecting group strategies. The following protocols provide step-by-step guidance for the introduction and removal of some of the most frequently utilized protecting groups.

Protocol 1: tert-Butyldimethylsilyl (TBDMS) Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the primary alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Add TBDMSCl portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Removal of the TBDMS Protecting Group

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in THF in a round-bottom flask.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC. The deprotection is usually rapid.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: tert-Butoxycarbonyl (Boc) Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

-

Triethylamine (TEA, 1.2 equiv) or Sodium hydroxide (for amino acids)

-

Dichloromethane (DCM) or a suitable solvent mixture (e.g., dioxane/water)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., triethylamine) to the solution.

-

Add Boc₂O to the stirred solution at room temperature. For amino acids, a Schotten-Baumann condition with NaOH in a water/dioxane mixture is often used.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is often pure enough for the next step, but can be purified by crystallization or flash column chromatography if necessary.

Protocol 4: Removal of the Boc Protecting Group

Materials:

-

Boc-protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the Boc-protected amine in DCM in a round-bottom flask.

-

Add an excess of TFA (typically 20-50% v/v in DCM) to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC. The deprotection is usually rapid.

-

Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 5: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equiv) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv)

-

Sodium bicarbonate or triethylamine

-

Dioxane/water or Dichloromethane (DCM)

-

Diethyl ether

-

1 M HCl

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

For Fmoc-Cl: Dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution. Cool the solution to 0 °C and add Fmoc-Cl dropwise.

-

For Fmoc-OSu: Dissolve the amine in DCM and add triethylamine. Add a solution of Fmoc-OSu in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

If using an aqueous system, acidify the mixture with 1 M HCl and extract with an organic solvent like ethyl acetate. If using an organic solvent, wash the reaction mixture with 1 M HCl.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by crystallization or flash column chromatography.

Protocol 6: Removal of the Fmoc Protecting Group

Materials:

-

Fmoc-protected amine (1.0 equiv)

-

Piperidine (20% v/v solution in DMF)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve the Fmoc-protected amine in DMF.

-